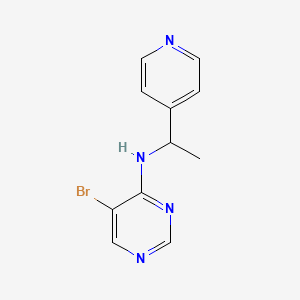![molecular formula C12H14ClNO2 B7579426 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as R-Modafinil or Armodafinil, which is a eugeroic drug used to treat excessive sleepiness caused by sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. However,
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase dopamine and norepinephrine levels, which are involved in cognitive processes, and also affect serotonin levels, which are involved in mood regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It can increase wakefulness and alertness, improve cognitive functions, and reduce symptoms of depression. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, making it ideal for studies that require prolonged exposure to the compound. However, one of the limitations of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the scientific research of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone. One potential area of research is in the development of new cognitive enhancers that can improve cognitive functions without the side effects associated with current treatments. Another area of research is in the development of new treatments for psychiatric disorders such as depression and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone involves the conversion of Modafinil, a racemic mixture, into its R-enantiomer. This process is achieved through the use of chiral resolution techniques, such as recrystallization or chromatography, to separate the R-enantiomer from the S-enantiomer. The resulting R-Modafinil is then converted into its hydrochloride salt form, which is the final product.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is as a cognitive enhancer, which can improve cognitive functions such as memory, attention, and learning. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in cognitive processes.
Another potential application of 2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is in the treatment of psychiatric disorders such as depression and bipolar disorder. Studies have shown that this compound can improve mood and reduce symptoms of depression, possibly through its effect on dopamine and serotonin levels in the brain.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZWQKDOKTTXNQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)